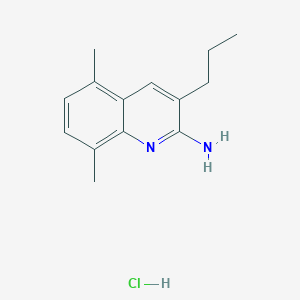
2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride involves several steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the amino, methyl, and propyl groups. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
化学反応の分析
2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving protein interactions and enzyme activity.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It is employed in the production of various chemical products and materials.
作用機序
The mechanism of action of 2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context .
類似化合物との比較
2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride can be compared with other similar compounds, such as:
2-Amino-3-methylquinoline: This compound has a similar quinoline core but lacks the propyl and additional methyl groups.
5,8-Dimethylquinoline: This compound lacks the amino and propyl groups, making it less versatile in certain applications.
3-Propylquinoline: This compound lacks the amino and methyl groups, which can affect its reactivity and applications.
The unique combination of functional groups in this compound makes it particularly useful in various research and industrial applications .
特性
CAS番号 |
1170435-03-6 |
|---|---|
分子式 |
C14H19ClN2 |
分子量 |
250.77 g/mol |
IUPAC名 |
5,8-dimethyl-3-propylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H18N2.ClH/c1-4-5-11-8-12-9(2)6-7-10(3)13(12)16-14(11)15;/h6-8H,4-5H2,1-3H3,(H2,15,16);1H |
InChIキー |
WEUXCMLJUATUSY-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC2=C(C=CC(=C2N=C1N)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















